Selank

Übersicht

Beschreibung

Selank is a synthetic tuftsin analogue.

Biologische Aktivität

Selank is a synthetic heptapeptide derived from the natural immunomodulatory peptide tuftsin. It has garnered attention for its potential therapeutic effects, particularly in the realms of anxiety reduction, cognitive enhancement, and immunomodulation. This article delves into the biological activity of this compound, supported by various studies that highlight its mechanisms of action, clinical efficacy, and potential applications.

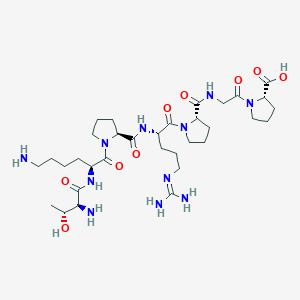

This compound is composed of the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro. It functions primarily as a positive allosteric modulator of GABA receptors, which are crucial for regulating neuronal excitability and anxiety responses. The peptide's interaction with the GABAergic system is thought to enhance the effects of GABA, similar to traditional anxiolytics like benzodiazepines, but without the associated side effects such as dependence or memory impairment .

Recent studies have demonstrated that this compound alters the expression of genes involved in neurotransmission and inflammatory processes. For instance, it has been shown to modify the binding characteristics of GABA receptors in neuroblastoma cells, suggesting a rapid modulation of GABAergic activity .

Anxiolytic Effects

Clinical trials have indicated that this compound possesses significant anxiolytic properties. In a study involving patients with adjustment disorders, this compound administration led to a marked reduction in PHQ scores, indicating improvements in both somatic and mental symptoms . The results showed a significant decrease in scores related to somatic symptoms (mean score 1.2 vs. 3.6; p<0.05) and nutritional problems (0.1 vs. 3.4; p<0.05) after two weeks of treatment.

Cognitive Enhancement

This compound also exhibits nootropic effects, enhancing cognitive functions such as memory and learning. Its ability to influence neurotransmitter systems makes it a candidate for further exploration in cognitive disorders .

Immunomodulatory Properties

This compound has been reported to exert immunomodulatory effects, particularly under stress conditions. Research indicates that it can restore cellular and humoral immune responses disrupted by stressors. In experimental models, this compound administration improved phagocytic activity in neutrophils and modulated gene expression related to immune system function .

Research Findings Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Case Studies

- Adjustment Disorder Treatment : A clinical trial involving patients diagnosed with adjustment disorder showed that this compound significantly reduced anxiety symptoms over a two-week period, demonstrating its potential as an effective treatment option for this condition .

- Stress-Induced Immune Response : In an experimental model of social stress, this compound was shown to restore phagocytic activity in neutrophils, indicating its role as an immunomodulator under stress conditions .

Wissenschaftliche Forschungsanwendungen

Anxiolytic Effects

Clinical Efficacy in Generalized Anxiety Disorder

Selank has been shown to be effective in treating generalized anxiety disorder (GAD). A study involving 20 patients revealed that this compound, administered intranasally at a dose of 2700 μg/day, resulted in significant reductions in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale. Rapid responders exhibited a decrease in scores from 20.3 to 7.0 within three days, while conventional responders showed improvements over two weeks .

Mechanism of Action

Research indicates that this compound may modulate the GABAergic system, similar to classical benzodiazepines like diazepam. It affects the expression of genes involved in neurotransmission and may enhance GABA receptor activity, leading to its anxiolytic effects .

Neuroprotective Properties

Hepatoprotective Effects

this compound has been investigated for its hepatoprotective properties, particularly in patients undergoing treatment for tuberculosis. Studies suggest that it can reduce hepatotoxic reactions associated with anti-tuberculosis medications .

Neuroprotection Against Stress

this compound has demonstrated neuroprotective effects in animal models exposed to stress. It alleviates behavioral changes associated with stress and enhances cognitive functions, making it a potential treatment for stress-related disorders .

Cognitive Enhancement

Nootropic Effects

this compound is recognized for its nootropic properties, which positively influence memory formation and learning processes. Animal studies have shown that it enhances cognitive performance, suggesting potential applications in treating cognitive impairments .

Immunomodulatory Effects

Impact on Immune Response

Research indicates that this compound may have immunomodulatory effects, influencing the expression of genes related to immune responses. This property could be beneficial in managing conditions where immune regulation is crucial .

Case Studies and Clinical Trials

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Seredenin et al., 1998 | Patients with GAD | This compound (2700 μg/day) | Significant reduction in anxiety scores |

| Kozlovskii & Danchev, 2002 | Animal models | This compound administration | Reduced aggression and fear responses |

| Andreeva et al., 2010 | Patients with adjustment disorders | This compound treatment | Lowered PHQ scores indicating reduced symptoms |

Analyse Chemischer Reaktionen

Interaction with Neurotransmitters

Selank has been shown to alter the expression of genes involved in neurotransmission. Notable findings include:

-

Upregulation of genes associated with GABA receptor subunits.

-

Modulation of serotonin transporter expression.

-

Influence on neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and plasticity .

Enzymatic Interactions

This compound inhibits enzymes that degrade endogenous peptides, potentially prolonging the action of neuropeptides like enkephalins . This inhibition may contribute to its neuroprotective effects by enhancing the availability of these peptides in the nervous system.

-

Research Findings

Numerous studies have investigated the pharmacological effects of this compound:

-

Anxiolytic Effects : In animal models, this compound has demonstrated significant reductions in anxiety-like behaviors, particularly under stress conditions .

-

Cognitive Enhancement : Research indicates that this compound can improve memory and learning capabilities in rodents, suggesting potential applications in cognitive disorders .

-

Neuroprotection : Studies have shown that this compound protects neurons from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases .

This compound represents a promising therapeutic agent with multifaceted effects on anxiety, cognition, and neuroprotection. Its unique chemical structure and mechanisms of action warrant further investigation into its potential applications in clinical settings.

-

Future Directions

Ongoing research should focus on:

-

Clinical trials to assess efficacy and safety in humans.

-

Exploration of its long-term effects on cognitive function.

-

Mechanistic studies to fully elucidate its interactions at the molecular level.

The current understanding highlights this compound's potential as a valuable tool in treating anxiety disorders and enhancing cognitive function, paving the way for future therapeutic developments.

Eigenschaften

IUPAC Name |

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38)/t19-,20+,21+,22+,23+,24+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDTXGMXNXBGBZ-YVHUGQOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029276 | |

| Record name | Selank | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129954-34-3 | |

| Record name | Selank | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129954343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selank | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.